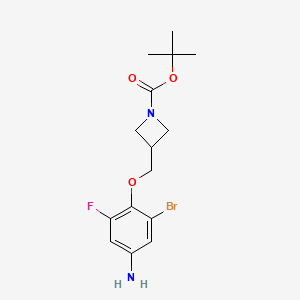
3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, bromo, fluoro, and ester, makes this compound a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.
Amination: Introduction of the amino group to the halogenated phenol.
Etherification: Formation of the phenoxymethyl group.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification techniques like crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, replacing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: Utilized in studying biochemical pathways and enzyme interactions.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” involves its interaction with molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to specific sites, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid methyl ester
Uniqueness
The unique combination of functional groups in “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” provides distinct chemical properties, such as reactivity and stability. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H20BrFN2O3 |
|---|---|
Peso molecular |
375.23 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-amino-2-bromo-6-fluorophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(16)4-10(18)5-12(13)17/h4-5,9H,6-8,18H2,1-3H3 |
Clave InChI |
PAVKNEKOXBYMOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2Br)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
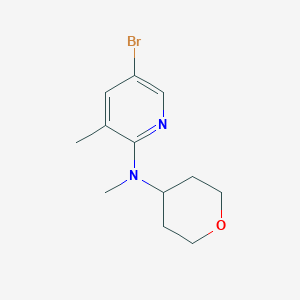
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)

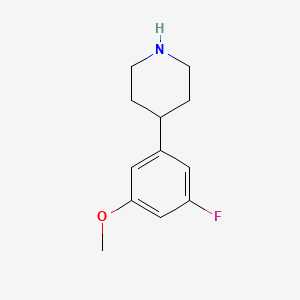
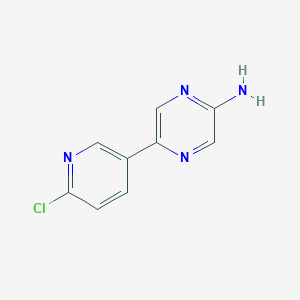
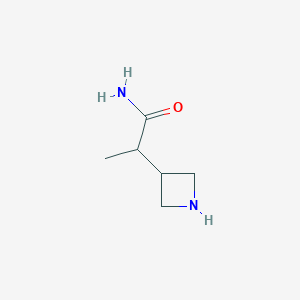

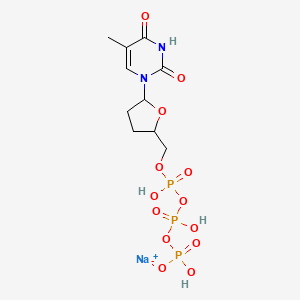
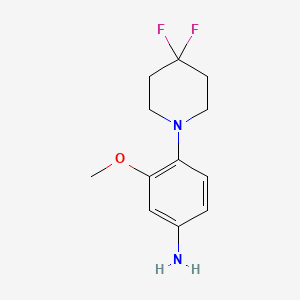

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

